molecular formula C25H22D4ClN7O3 B1574263 Dabigatran D4 hydrochloride

Dabigatran D4 hydrochloride

Katalognummer B1574263
Molekulargewicht: 512
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dabigatran D4 hydrochloride is deuterium labeled Dabigatran, which is a reversible and selective, direct thrombin inhibitor (DTI) with Ki value of 4.5 nM.

Wissenschaftliche Forschungsanwendungen

In-vitro and Ex-vivo Anticoagulant Activity

Dabigatran D4 hydrochloride, as a direct thrombin inhibitor, shows potent anticoagulant effects. It effectively inhibits human thrombin and thrombin-induced platelet aggregation. It also impacts thrombin generation in platelet-poor plasma and exhibits anticoagulant effects across various species both in vitro and ex vivo. This was demonstrated through enzyme inhibition, surface plasmon resonance studies, and clotting assays (Wienen et al., 2007).

Antidote for Dabigatran

Research has been conducted on the development of an antidote for dabigatran. A study shows that an antidote (aDabi-Fab) was able to rapidly reverse the anticoagulant activity of dabigatran in a rat model. This could be crucial in emergency procedures or in case of overdose (Schiele et al., 2013).

Effective Elimination by Haemodialysis

Haemodialysis has been found to be an effective method to eliminate dabigatran from the bloodstream. This is particularly relevant in emergency situations where rapid reversal of its anticoagulant effects is necessary (Khadzhynov et al., 2013).

Influence of Renal Impairment on Pharmacokinetics and Pharmacodynamics

Renal impairment significantly influences the pharmacokinetics and pharmacodynamics of dabigatran. This suggests that dose adjustment might be necessary for patients with varying degrees of renal dysfunction (Stangier et al., 2010).

Population Pharmacokinetic Analysis

A study on patients with non-valvular atrial fibrillation showed that factors like creatinine clearance, age, sex, and heart failure affect the apparent clearance of dabigatran. This highlights the need for personalized dosing strategies (Liesenfeld et al., 2011).

Pharmacogenetics Influence on Pharmacokinetics and Safety

Pharmacogenetic factors, such as polymorphisms in specific genes, along with demographic characteristics and concurrent medications, influence the pharmacokinetics and safety profile of dabigatran (Zubiaur et al., 2020).

Dabigatran in Platelet Aggregation and Anticoagulation

Dabigatran's role in platelet aggregation and its influence on coagulation assays, including its reversibility, have been a focus of research. This involves understanding its interactions with glycoprotein receptors on platelets and its effect on thrombin time and ecarin clotting time (Trabold et al., 2019).

Thrombelastography in Dabigatran Monitoring

Thrombelastography has been studied as a potential tool for monitoring dabigatran therapy, especially in emergency settings. It correlates well with established plasma-based tests and could provide rapid assessment of dabigatran's anticoagulant effect (Sølbeck et al., 2016).

Patient Adherence and Outcomes

Research on patient adherence to dabigatran therapy has been pivotal in understanding its long-term effectiveness and safety. Non-adherence has been associated with increased adverse outcomes, emphasizing the need for optimizing adherence (Shore et al., 2014).

Plasma Concentrations and Stroke Risk

The relationship between dabigatran plasma concentrations, patient characteristics, and the risk of ischemic stroke and major bleeding has been a significant area of study. This research is critical for dose tailoring and optimizing therapeutic outcomes (Reilly et al., 2014).

Dabigatran Dose Adjustment Guided by Thrombin Time

A proposal for dose adjustment of dabigatran in atrial fibrillation patients guided by thrombin time has been studied. This aims at achieving optimal therapeutic ranges, thereby reducing the risk of adverse events (Chin et al., 2014).

Eigenschaften

Produktname

Dabigatran D4 hydrochloride

Molekularformel

C25H22D4ClN7O3

Molekulargewicht

512

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.